Benzyl 3-[(dichloromethyl)sulfonyl]propanoate
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Overview
Description
Benzyl 3-dichloromethanesulfonylpropanoate: is an organic compound with the molecular formula C11H12Cl2O4S It is a derivative of propanoic acid, featuring a benzyl group and a dichloromethanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 3-dichloromethanesulfonylpropanoate typically involves the reaction of benzyl alcohol with 3-dichloromethanesulfonylpropanoic acid. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, under controlled temperature conditions to ensure the formation of the ester bond.
Industrial Production Methods: Industrial production of benzyl 3-dichloromethanesulfonylpropanoate may involve continuous flow processes to enhance efficiency and yield. The use of photochemical methods, such as photochemical benzylic bromination, can also be employed to achieve high purity and selectivity in the final product .
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-dichloromethanesulfonylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can replace the dichloromethanesulfonyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides or thiols.
Substitution: Various substituted benzyl propanoates.
Scientific Research Applications
Chemistry: Benzyl 3-dichloromethanesulfonylpropanoate is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving sulfonyl-containing compounds.
Industry: In the industrial sector, benzyl 3-dichloromethanesulfonylpropanoate is used in the production of specialty chemicals and materials with specific properties, such as enhanced stability and reactivity .
Mechanism of Action
The mechanism of action of benzyl 3-dichloromethanesulfonylpropanoate involves its interaction with molecular targets through its sulfonyl and benzyl groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on enzymes or other biomolecules, thereby modulating their activity. The pathways involved may include sulfonylation reactions, where the sulfonyl group acts as an electrophile, reacting with nucleophiles such as amines or thiols .
Comparison with Similar Compounds
- Benzyl 3-chloromethanesulfonylpropanoate
- Benzyl 3-bromomethanesulfonylpropanoate
- Benzyl 3-iodomethanesulfonylpropanoate
Uniqueness: Benzyl 3-dichloromethanesulfonylpropanoate is unique due to the presence of two chlorine atoms in the sulfonyl group, which enhances its reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules and materials .
Properties
Molecular Formula |
C11H12Cl2O4S |
---|---|
Molecular Weight |
311.2 g/mol |
IUPAC Name |
benzyl 3-(dichloromethylsulfonyl)propanoate |
InChI |
InChI=1S/C11H12Cl2O4S/c12-11(13)18(15,16)7-6-10(14)17-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2 |
InChI Key |
QNNUFGTZOSLNLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCS(=O)(=O)C(Cl)Cl |
Origin of Product |
United States |
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